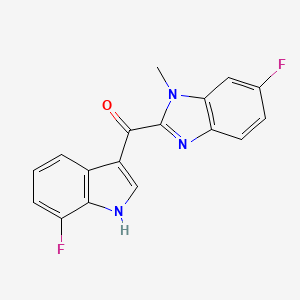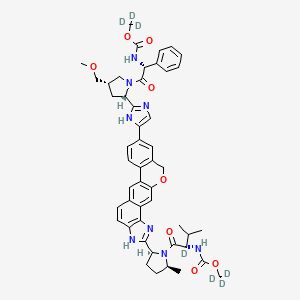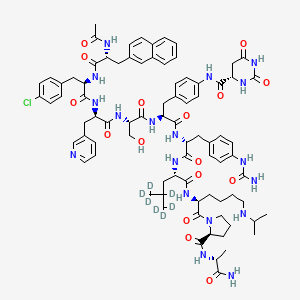
Trypanothione synthetase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trypanothione synthetase-IN-1 is a compound that inhibits the enzyme trypanothione synthetase, which is crucial for the survival of trypanosomatid parasites such as Trypanosoma and Leishmania. These parasites cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, which are significant public health concerns in tropical and subtropical regions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trypanothione synthetase-IN-1 typically involves the conjugation of glutathione and spermidine, catalyzed by trypanothione synthetase. The reaction requires ATP and occurs optimally at a pH of 8.0-8.5 . The gene encoding trypanothione synthetase can be cloned and expressed in suitable host cells, and the enzyme can be purified using affinity column chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the trypanothione synthetase gene. The enzyme is then harvested and purified through a series of chromatographic techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trypanothione synthetase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the transfer of electrons, often using reagents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents like dithiothreitol.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalase.
Reduction: Dithiothreitol, glutathione.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of trypanothione, such as mono-glutathionylspermidine and bis-glutathionylspermidine .
Applications De Recherche Scientifique
Trypanothione synthetase-IN-1 has several scientific research applications:
Chemistry: Used as a tool to study redox reactions and enzyme kinetics.
Biology: Helps in understanding the metabolic pathways of trypanosomatid parasites.
Medicine: Potential therapeutic agent for treating diseases caused by trypanosomatid parasites.
Industry: Used in the development of new drugs targeting trypanosomatid parasites
Mécanisme D'action
Trypanothione synthetase-IN-1 inhibits the enzyme trypanothione synthetase by binding to its active site, preventing the synthesis of trypanothione. This leads to an accumulation of toxic metabolites and oxidative stress in the parasite, ultimately causing its death . The molecular targets involved include the ATP-binding site and the catalytic domains of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trypanothione reductase inhibitors: Target the enzyme trypanothione reductase, which works in conjunction with trypanothione synthetase.
Nitro-reductase inhibitors: Target the enzyme nitro-reductase, involved in the redox metabolism of trypanosomatids.
Pteridine reductase 1 inhibitors: Target the enzyme pteridine reductase 1, another key enzyme in the redox metabolism of trypanosomatids.
Uniqueness
Trypanothione synthetase-IN-1 is unique in its specific inhibition of trypanothione synthetase, making it a highly selective and potent compound for targeting trypanosomatid parasites. Its ability to disrupt the redox balance in these parasites without affecting the host’s cells makes it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C40H38F3N7O5S |
|---|---|
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
4-[1-[3-[2-(2-oxoimidazolidin-1-yl)ethoxy]-4-[4-(4-phenoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]phenyl]triazol-4-yl]butylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C38H37N7O3S.C2HF3O2/c39-20-8-7-11-29-26-45(43-42-29)30-16-19-33(34(25-30)47-24-23-44-22-21-40-38(44)46)37-41-35(36(49-37)28-9-3-1-4-10-28)27-14-17-32(18-15-27)48-31-12-5-2-6-13-31;3-2(4,5)1(6)7/h1-6,9-10,12-19,25-26H,7-8,11,20-24,39H2,(H,40,46);(H,6,7) |
Clé InChI |
QDQJVAJYYFXPLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)CCOC2=C(C=CC(=C2)N3C=C(N=N3)CCCC[NH3+])C4=NC(=C(S4)C5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



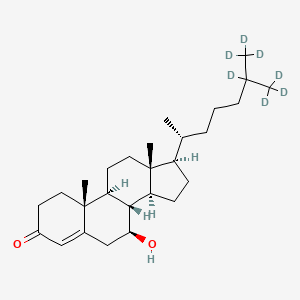
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
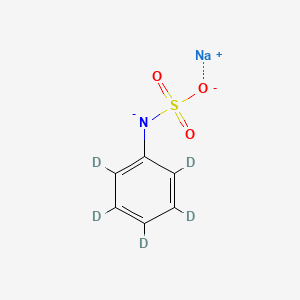

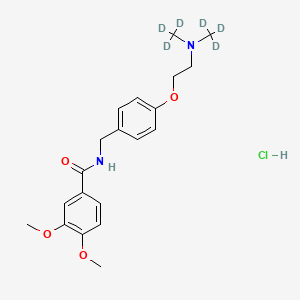
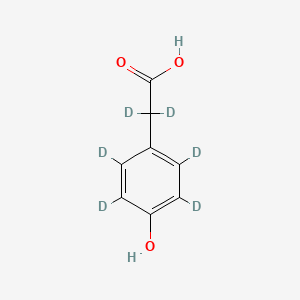
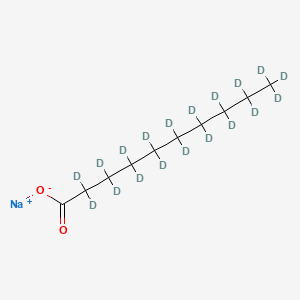
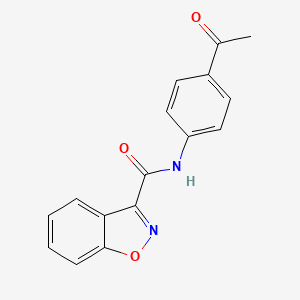
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
